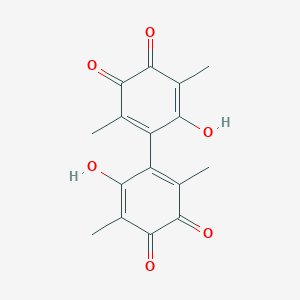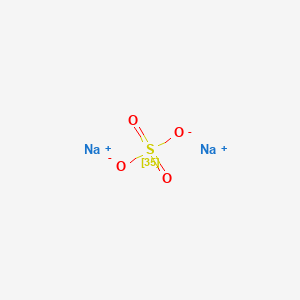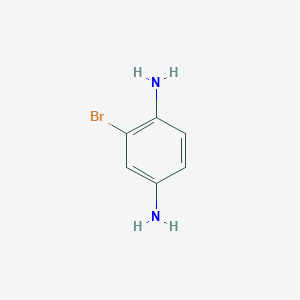
2-Bromobenzene-1,4-diamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Bromobenzene-1,4-diamine-like compounds involves strategic functionalization of benzene derivatives through reactions like the Schiemann reaction and bromination. For instance, 1-bromo-2,4-difluorobenzene was synthesized from m-phenylene diamine using these methods, achieving high yield and purity (Z. He-ping, 2005). Such processes highlight the significance of choosing appropriate reaction conditions to obtain the desired bromobenzene derivatives efficiently.
Molecular Structure Analysis
The molecular structure of 2-Bromobenzene-1,4-diamine and related compounds is characterized by spectroscopic techniques like IR and NMR spectrometry, which confirm the structural integrity and purity of the synthesized products (Jiaming Xuan et al., 2010). These analytical methods are crucial for understanding the compound's molecular framework, providing insights into its reactivity and interactions.
Chemical Reactions and Properties
2-Bromobenzene-1,4-diamine participates in various chemical reactions, such as nitration, diazotization, and bromination, leading to a wide array of functionalized benzene derivatives. These reactions are influenced by factors like raw material rates, reaction time, and temperature, underlining the importance of optimized synthetic conditions for desired outcomes (Guo Zhi-an, 2009).
Applications De Recherche Scientifique
Application 1: Synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles
- Summary of the Application: The solvent-controllable photoreaction of 4-methoxyazobenzenes can afford 1-aryl-1H-benzimidazoles or N-arylbenzene-1,2-diamines .
- Methods of Application: The irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid provided N2-aryl-4-methoxybenzene-1,2-diamines as the major product, while irradiation in acetal containing 0.16 M hydrochloric acid led to 1-aryl-6-methoxy-2-methyl-1H-benzimidazoles as the major product .
- Results or Outcomes: This method provides a simple preparation procedure and good stability of symmetrical azobenzenes as starting materials .
Application 2: Preparation of Fluorescent Dipolar Quinoxaline Derivatives
- Summary of the Application: 2-Bromobenzene-1,4-diamine can be used as a precursor for preparing fluorescent dipolar quinoxaline derivatives .
- Results or Outcomes: These fluorescent dipolar quinoxaline derivatives can find applications as potential emissive and electron-transport materials .
Application 3: Synthesis of 6-Bromo-2-Methylbenzimidazole
- Summary of the Application: 2-Bromobenzene-1,4-diamine can also be used in the synthesis of 6-bromo-2-methylbenzimidazole .
Application 4: Synthesis of Other Organic Compounds
Safety And Hazards
2-Bromobenzene-1,4-diamine is classified under GHS07 for safety. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2-bromobenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-5-3-4(8)1-2-6(5)9/h1-3H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGULVTOQNLILMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363957 | |
| Record name | 2-bromobenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromobenzene-1,4-diamine | |
CAS RN |
13296-69-0 | |
| Record name | 2-bromobenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



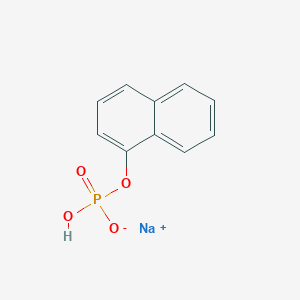

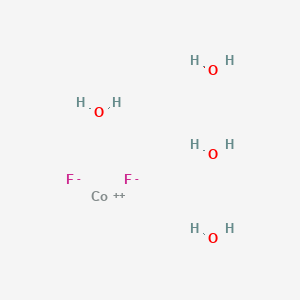


![{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol](/img/structure/B81829.png)
![1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one](/img/structure/B81833.png)
![Methyl (1R,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B81834.png)
![N,N'-[(Phenylmethylene)DI-4,1-phenylene]bis(acetamide)](/img/structure/B81836.png)
